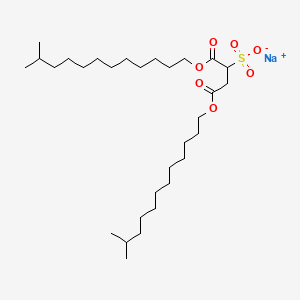
Sodium 1,4-diisotridecyl sulphonatosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1,4-diisotridecyl sulphonatosuccinate is an organic compound with the molecular formula C30H58O7S.Na. It is a type of sulfosuccinate, which is a class of surfactants commonly used in various industrial applications. This compound is known for its excellent emulsifying, wetting, and dispersing properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1,4-diisotridecyl sulphonatosuccinate typically involves the reaction of 1,4-diisotridecyl alcohol with maleic anhydride to form the corresponding ester. This ester is then sulfonated using sulfur trioxide or chlorosulfonic acid to yield the sulfonic acid derivative. Finally, neutralization with sodium hydroxide produces the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 1,4-diisotridecyl sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group back to the corresponding alcohol.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, alcohols, and substituted sulfonates .
Wissenschaftliche Forschungsanwendungen
Sodium 1,4-diisotridecyl sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in biological assays and experiments to improve the dispersion of biological molecules.
Medicine: It is used in pharmaceutical formulations to enhance the bioavailability of active ingredients.
Industry: The compound is widely used in the textile, paper, and leather industries as an emulsifying and dispersing agent
Wirkmechanismus
The mechanism of action of Sodium 1,4-diisotridecyl sulphonatosuccinate involves its ability to reduce surface tension and enhance the solubility of hydrophobic compounds. It interacts with molecular targets such as cell membranes and proteins, altering their properties and functions. The compound’s surfactant properties enable it to disrupt lipid bilayers and enhance the permeability of cell membranes .
Vergleich Mit ähnlichen Verbindungen
- Sodium dodecyl sulfate
- Sodium lauryl ether sulfate
- Sodium dioctyl sulfosuccinate
Comparison: Sodium 1,4-diisotridecyl sulphonatosuccinate is unique due to its branched alkyl chains, which provide superior emulsifying and dispersing properties compared to linear alkyl chain surfactants. This structural difference enhances its performance in various applications, making it a preferred choice in specific industrial processes .
Eigenschaften
CAS-Nummer |
55184-72-0 |
|---|---|
Molekularformel |
C30H57NaO7S |
Molekulargewicht |
584.8 g/mol |
IUPAC-Name |
sodium;1,4-bis(11-methyldodecoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C30H58O7S.Na/c1-26(2)21-17-13-9-5-7-11-15-19-23-36-29(31)25-28(38(33,34)35)30(32)37-24-20-16-12-8-6-10-14-18-22-27(3)4;/h26-28H,5-25H2,1-4H3,(H,33,34,35);/q;+1/p-1 |
InChI-Schlüssel |
QJLUBHNDVAQAPK-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCC(C)C)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


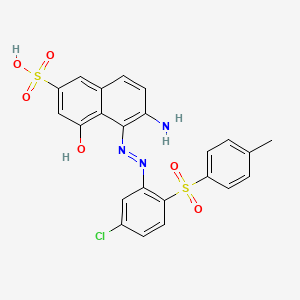
![9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]-](/img/structure/B13776595.png)

![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]azanium;iodide](/img/structure/B13776601.png)

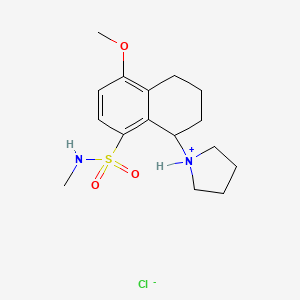
![1-Amino-9,10-dihydroxy-4-[(4-imino-9,10-dioxoanthracen-1-ylidene)amino]anthracene-2-sulfonic acid](/img/structure/B13776623.png)
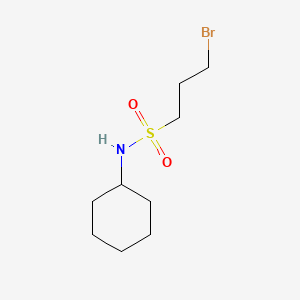
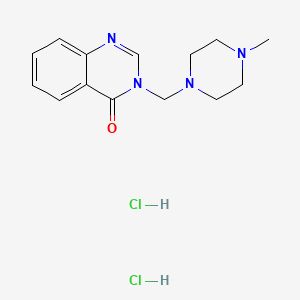
![N,N'-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide]](/img/structure/B13776643.png)
![[3-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid](/img/structure/B13776651.png)
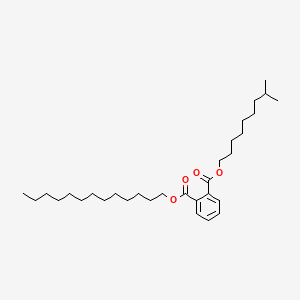
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13776655.png)

